molecular formula C11H14O2 B095670 4-Isobutoxybenzaldehyde CAS No. 18962-07-7

4-Isobutoxybenzaldehyde

Cat. No. B095670
Key on ui cas rn: 18962-07-7
M. Wt: 178.23 g/mol
InChI Key: PWASYRSZCSTUIW-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and isobutyl bromide (449 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-isobutoxybenzaldehyde (294 mg, quant. crude) as a yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
449 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10](Br)[CH:11]([CH3:13])[CH3:12].[I-].[Na+]>>[CH2:10]([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[CH:11]([CH3:13])[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
449 mg
Type
reactant
Smiles
C(C(C)C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized as in Example 24.1

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 294 mg
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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